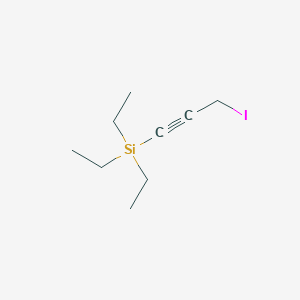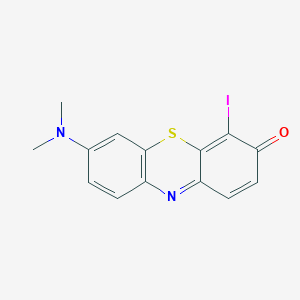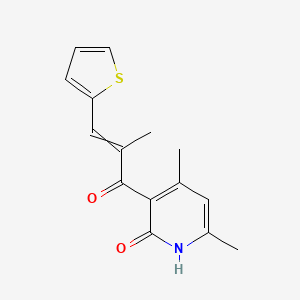
1,1-Dibromo-1,2,2,2-tetramethyldisilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dibromo-1,2,2,2-tetramethyldisilane: is an organosilicon compound with the molecular formula C4H12Br2Si2. It is characterized by the presence of two bromine atoms attached to a silicon-silicon bond, with each silicon atom further bonded to two methyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1-Dibromo-1,2,2,2-tetramethyldisilane can be synthesized through the bromination of 1,1,2,2-tetramethyldisilane. The reaction typically involves the use of bromine (Br2) as the brominating agent under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-Dibromo-1,2,2,2-tetramethyldisilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as alkoxides or amines, leading to the formation of new organosilicon compounds.
Reduction Reactions: The compound can be reduced to form 1,1,2,2-tetramethyldisilane, especially in the presence of reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkoxides (RO-) and amines (RNH2). These reactions are typically carried out in polar solvents like tetrahydrofuran (THF) under mild conditions.
Reduction Reactions: Reducing agents such as LiAlH4 are used in anhydrous conditions to prevent side reactions.
Major Products Formed:
Substitution Reactions: Products include various substituted disilanes, depending on the nucleophile used.
Reduction Reactions: The major product is 1,1,2,2-tetramethyldisilane.
Wissenschaftliche Forschungsanwendungen
1,1-Dibromo-1,2,2,2-tetramethyldisilane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds. Its reactivity makes it valuable in the study of silicon-based reaction mechanisms.
Biology and Medicine:
Industry: The compound is used in the production of specialty chemicals and materials, including silicon-based polymers and resins.
Wirkmechanismus
The mechanism of action of 1,1-dibromo-1,2,2,2-tetramethyldisilane primarily involves its ability to undergo substitution and reduction reactions. The bromine atoms act as leaving groups, allowing nucleophiles to attack the silicon atoms. This reactivity is influenced by the electron-withdrawing nature of the bromine atoms, which makes the silicon centers more electrophilic and susceptible to nucleophilic attack.
Vergleich Mit ähnlichen Verbindungen
1,1,2,2-Tetramethyldisilane: Lacks the bromine atoms and is less reactive in substitution reactions.
1,2-Dichlorotetramethyldisilane: Contains chlorine atoms instead of bromine, leading to different reactivity and applications.
1,2-Dimethoxy-1,1,2,2-tetramethyldisilane: Contains methoxy groups, making it useful in different synthetic applications.
Uniqueness: 1,1-Dibromo-1,2,2,2-tetramethyldisilane is unique due to the presence of bromine atoms, which impart distinct reactivity compared to its chloro and methoxy analogs. This makes it particularly useful in specific substitution and reduction reactions, providing access to a variety of organosilicon compounds.
Eigenschaften
CAS-Nummer |
197388-55-9 |
|---|---|
Molekularformel |
C4H12Br2Si2 |
Molekulargewicht |
276.12 g/mol |
IUPAC-Name |
dibromo-methyl-trimethylsilylsilane |
InChI |
InChI=1S/C4H12Br2Si2/c1-7(2,3)8(4,5)6/h1-4H3 |
InChI-Schlüssel |
CPWRTHKCOVGXCL-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)[Si](C)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9H-Pyrido[3,4-c]azepin-9-one, 5,6,7,8-tetrahydro-](/img/structure/B12577596.png)


![3-Acetyl-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B12577612.png)
![3-({2-Oxo-2-[(pentylcarbamoyl)amino]ethyl}disulfanyl)-N-(pentylcarbamoyl)propanamide](/img/structure/B12577616.png)

![1,1',1'',1'''-{1,4-Phenylenebis[(ethene-2,1-diyl)-2,1-phenyleneethene-2,1,1-triyl]}tetrabenzene](/img/structure/B12577621.png)
![5-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-6-hydroxycyclohex-2-ene-1,4-dione](/img/structure/B12577622.png)
![Diethyl [2-(3,4-dimethoxyphenyl)ethenyl]phosphonate](/img/structure/B12577626.png)

![N'-[(E)-(5-phenylfuran-2-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B12577636.png)
![4-[3-(4-Butoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methoxyphenol](/img/structure/B12577639.png)


